molecular formula C8H10ClNO B2523586 2-Amino-1-(3-chlorophenyl)ethanol CAS No. 53360-89-7

2-Amino-1-(3-chlorophenyl)ethanol

Cat. No.: B2523586
CAS No.: 53360-89-7
M. Wt: 171.62
InChI Key: STJIXOUDTUPEEL-UHFFFAOYSA-N
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Description

2-Amino-1-(3-chlorophenyl)ethanol is an organic compound with the molecular formula C8H10ClNO It is a derivative of ethanol where the hydroxyl group is substituted with an amino group and a chlorophenyl group

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with various proteins or enzymes in the body.

Biochemical Pathways

As a compound used in proteomics research , it may influence a variety of biochemical pathways depending on the proteins it interacts with.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-Amino-1-(3-chlorophenyl)ethanol . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-chlorophenyl)ethanol typically involves the reaction of 3-chlorobenzaldehyde with nitromethane to form 3-chlorophenyl nitroethanol, which is then reduced to this compound. The reduction step can be carried out using hydrogenation over a palladium catalyst or by using reducing agents such as lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-chlorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Formation of 3-chlorophenylacetaldehyde or 3-chlorophenylacetone.

    Reduction: Formation of 3-chlorophenylethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(3-chlorophenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-chlorophenyl)ethanol
  • 2-Amino-1-(2-chlorophenyl)ethanol
  • 2-Amino-1-(3-bromophenyl)ethanol

Uniqueness

2-Amino-1-(3-chlorophenyl)ethanol is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets

Biological Activity

2-Amino-1-(3-chlorophenyl)ethanol, also known as (S)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride, is a chiral amino alcohol with significant biological relevance. This compound has garnered attention for its potential therapeutic applications, particularly in neuropharmacology and antimicrobial research. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features:

  • Functional Groups : An amino group (-NH2), a hydroxyl group (-OH), and a chlorophenyl group.
  • Chirality : The presence of a chiral center at the second carbon atom allows for enantiomerically pure forms, which can exhibit different biological activities.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine. This modulation suggests potential applications in treating mood disorders and cognitive dysfunctions. The compound may also interact with various biological targets, influencing pathways involved in neuropharmacological responses.

Neuropharmacological Effects

Research indicates that this compound can affect neurotransmitter transporters, leading to enhanced serotonin and norepinephrine activity. This could have implications for mood regulation and anxiety disorders.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown selective activity against Chlamydia species, indicating potential as a starting point for developing new antimicrobial agents .

Study on Antimicrobial Activity

In a study evaluating various compounds' effectiveness against bacterial pathogens, derivatives of this compound exhibited moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae. The compounds were found to be less potent than established antibiotics but showed promise for further development .

Neuropharmacological Study

A study investigating the effects of this compound on neurotransmitter modulation reported significant changes in serotonin levels in animal models. These findings support the compound's potential use in treating depression and anxiety disorders.

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals distinct differences in biological activity:

Compound NameStructure SimilarityUnique Feature
(R)-2-Amino-1-(3-chlorophenyl)ethanolEnantiomer with opposite chiralityPotential differences in biological activity
3-ChloroanilineLacks alcohol functionalityUsed primarily in dye production
PhenylethanolamineSimilar amine structureKnown for stimulant properties

This table highlights the unique pharmacological profile of this compound compared to its analogs.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including asymmetric reduction techniques that utilize chiral catalysts. Its role as an intermediate in pharmaceutical synthesis underscores its importance in drug development .

Properties

IUPAC Name

2-amino-1-(3-chlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJIXOUDTUPEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred suspension of LAH (2.36 g, 59 mmol) in dry THF (70 mL) was added a solution of (3-chloro-phenyl)-hydroxy-acetonitrile (4.0 g, 24 mmol) in dry THF (55 mL) dropwise at 0° C. under nitrogen atmosphere. The mixture was warmed to 25° C. and then heated at 60° C. for 2 hours. After cooling to 0° C., a saturated solution of sodium hydroxide was added dropwise and extracted with dichloromethane (200 mL). The organic solution was dried over anhydrous sodium sulfate and concentrated to dryness. The residue was purified by column chromatography (methanol:dichloromethane, 1:10) to afford 2-amino-1-(3-chloro-phenyl)-ethanol. (Yield 2.86 g, 70%). LC-MS: [M+H]+ 172.
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